molecular formula C12H15NO3S B102984 2-Acetamido-3-(benzylthio)propanoic acid CAS No. 19538-71-7

2-Acetamido-3-(benzylthio)propanoic acid

Numéro de catalogue: B102984
Numéro CAS: 19538-71-7
Poids moléculaire: 253.32 g/mol
Clé InChI: BJUXDERNWYKSIQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-Acetamido-3-(benzylthio)propanoic acid (CAS No. 19538-71-7, molecular formula: C₁₂H₁₅NO₃S, MW: 253.32) is a mercapturic acid derivative, formed via the conjugation of glutathione (GSH) with xenobiotics followed by N-acetylation and proteolytic processing . Mercapturic acids are critical metabolites in detoxification pathways, facilitating the excretion of electrophilic toxins. Structurally, this compound features a benzylthio (-S-CH₂C₆H₅) group attached to the β-carbon of an N-acetylated alanine backbone. It is also known as benzylmercapturic acid, N-acetyl-S-benzylcysteine, or S-benzylmercapturic acid, and is used as a biomarker for exposure to benzylating agents .

Activité Biologique

2-Acetamido-3-(benzylthio)propanoic acid (C12H15NO3S) is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticonvulsant properties, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the class of amino acid derivatives. The presence of a benzylthio group contributes to its unique pharmacological profile. The compound's structure can be represented as follows:

C12H15NO3S\text{C}_{12}\text{H}_{15}\text{N}\text{O}_{3}\text{S}

Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant properties of compounds related to this compound. Specifically, derivatives such as N'-benzyl 2-acetamido-3-methoxypropionamide have shown promising results in animal models for seizure control. The effective dose (ED50) for these compounds ranges from 13 to 21 mg/kg, which indicates superior efficacy compared to standard treatments like phenobarbital (ED50 = 22 mg/kg) .

In a study evaluating the structure-activity relationship (SAR), it was found that modifications at the benzylamide site could enhance anticonvulsant activity. Electron-withdrawing groups at this position were associated with increased efficacy, while electron-donating groups diminished activity . This suggests that careful structural modifications can lead to more potent anticonvulsants.

Potential Therapeutic Applications

The biological activity of this compound extends beyond anticonvulsant effects. It has been implicated in various therapeutic areas due to its ability to inhibit certain metabolic enzymes. For instance, compounds with similar structures have demonstrated inhibitory effects on acetylcholinesterase (AChE), which is relevant for conditions like Alzheimer's disease and other neurological disorders .

Additionally, some derivatives have shown cytotoxic activity against cancer cell lines, including MCF-7 (breast cancer) and Bel-7402 (liver cancer). These findings suggest that this compound could be explored as a potential chemotherapeutic agent .

Case Study: Anticonvulsant Efficacy

A notable case study involved the synthesis and evaluation of various derivatives of N-benzyl 2-acetamido-3-methoxypropionamide. In this study, researchers synthesized 13 different derivatives and assessed their anticonvulsant activities in rodent models. The results indicated that specific substitutions significantly improved the protective indices of these compounds, making them comparable to existing antiseizure medications .

Compound NameED50 (mg/kg)Protective Index
Phenobarbital22-
N'-benzyl 2-acetamido-3-methoxypropionamide8.9High
Other DerivativesVariesVaries

Mechanistic Insights

Mechanistic studies have revealed that these compounds may promote sodium channel slow inactivation and display frequency inhibition of sodium currents at low micromolar concentrations. This dual mechanism could contribute to their effectiveness in reducing neurological hyperexcitability .

Applications De Recherche Scientifique

Chemical Properties and Structure

  • Molecular Formula : C₁₂H₁₅NO₃S
  • Molecular Weight : 253.32 g/mol
  • CAS Number : 19538-71-7

Medicinal Chemistry

2-Acetamido-3-(benzylthio)propanoic acid has been investigated for its role in drug development, particularly in enhancing the efficacy of chemotherapy agents while reducing their toxicity.

Case Study: Chemotherapy Enhancement

Research indicates that this compound can potentiate the effects of certain chemotherapeutic drugs. For instance, studies have shown that it can enhance the cytotoxicity of doxorubicin in cancer cell lines by modulating cellular resistance mechanisms .

Study Chemotherapeutic Agent Effect of this compound
DoxorubicinIncreased cytotoxicity in resistant cancer cells
CisplatinReduced nephrotoxicity and enhanced efficacy

Toxicology

The compound is also recognized for its applications in toxicological studies. It acts as a metabolite of toluene and has been used to study the detoxification processes within biological systems.

Case Study: Toluene Metabolism

In a study examining the metabolic pathways of toluene, this compound was identified as a significant product, facilitating the understanding of how the body processes this solvent and its potential toxic effects .

Study Metabolite Biological Effect
N-acetyl-S-benzyl-L-cysteineIndicates detoxification pathways for toluene exposure

Pharmacological Applications

The pharmacological properties of this compound have been explored, particularly its potential as an adjunctive therapy in epilepsy treatment.

Case Study: Anticonvulsant Properties

This compound has been studied for its anticonvulsant effects, showing promise as an adjunctive treatment for partial-onset seizures. Its mechanism involves modulation of sodium channels, akin to other anticonvulsants like lacosamide .

Study Condition Treated Outcome
EpilepsySignificant reduction in seizure frequency
Neuropathic PainImproved pain management in patients with epilepsy

Q & A

Basic Research Questions

Q. Q1. What are the recommended methods for synthesizing 2-acetamido-3-(benzylthio)propanoic acid, and how can purity be validated?

Synthesis typically involves coupling benzylthiol to a protected cysteine derivative followed by acetylation. Key steps include:

  • Protection of amino groups : Use tert-butoxycarbonyl (Boc) or other acid-labile groups to prevent side reactions.
  • Thiol coupling : React with benzylthiol under inert atmosphere to avoid oxidation .
  • Acetylation : Introduce the acetamido group using acetic anhydride or acetyl chloride.
  • Validation : Confirm purity (>97%) via HPLC (C18 column, UV detection at 254 nm) and structural identity via 1H^1H-NMR (e.g., benzylthio proton signals at δ 3.5–4.0 ppm) and high-resolution mass spectrometry (HRMS) .

Q. Q2. How should researchers handle solubility challenges for this compound in aqueous buffers?

The compound exhibits limited aqueous solubility due to its hydrophobic benzylthio group. Recommended strategies:

  • Solvent-assisted dissolution : Prepare stock solutions in DMSO (10 mM) and dilute in buffers containing PEG300 or Tween 80 (≤5% v/v) to prevent precipitation .
  • Sonication and heating : Briefly sonicate (30 sec, 37°C) to enhance dissolution. Avoid repeated freeze-thaw cycles to maintain stability .

Advanced Research Questions

Q. Q3. How can researchers design experiments to investigate the metabolic pathways of this compound in vivo?

  • Animal models : Administer radiolabeled compound (e.g., 14C^{14}C-labeled at the acetamido group) to track distribution and excretion.
  • Metabolite identification : Collect urine/hepatocyte samples and analyze via LC-MS/MS. Key metabolites may include glutathione conjugates (e.g., m/z 331 Da for N-acetylcysteine adducts) .
  • Enzyme inhibition assays : Test cytochrome P450 (CYP3A) involvement using selective inhibitors (e.g., ketoconazole) in microsomal incubations .

Q. Q4. What analytical approaches resolve contradictions in reported biological activities of this compound?

Discrepancies in activity (e.g., antioxidant vs. pro-oxidant effects) may arise from:

  • Redox state variability : Monitor thiol/disulfide ratios using Ellman’s reagent (DTNB) to assess oxidative stability .
  • Dose-dependent effects : Perform dose-response curves (0.1–100 µM) in cell models (e.g., neuronal SH-SY5Y cells) under controlled oxidative stress conditions .
  • Batch-to-batch variability : Cross-validate results with independently synthesized batches and confirm purity via COA (Certificate of Analysis) .

Q. Q5. How can the stability of this compound be optimized during long-term storage?

  • Temperature control : Store lyophilized powder at −80°C (stable for 6 months) or −20°C (1 month) in airtight, light-protected vials .
  • Solution stability : Add antioxidants (e.g., 0.1% ascorbic acid) to aqueous working solutions and avoid pH extremes (optimize pH 6–8) .

Q. Methodological Considerations

Q. Q6. What strategies are effective for quantifying trace impurities in pharmaceutical formulations containing this compound?

  • Chromatographic separation : Use reverse-phase HPLC with a C8 column (mobile phase: acetonitrile/0.1% formic acid) to resolve impurities like Levothyroxine analogs .
  • Sensitivity enhancement : Employ tandem MS (MRM mode) for detection limits <1 ng/mL. Key transition ions: m/z 263 → 168 (parent compound) and m/z 432 → 246 (Levothyroxine impurity) .

Q. Q7. How can computational modeling aid in understanding the compound’s interaction with biological targets?

  • Docking studies : Use Schrödinger Suite or AutoDock Vina to model binding to cysteine-rich proteins (e.g., Keap1-Nrf2 pathway). Focus on benzylthio moiety interactions with hydrophobic pockets .
  • MD simulations : Simulate solvated systems (CHARMM36 force field) to predict stability of thioether bonds under physiological conditions .

Q. Data Interpretation and Troubleshooting

Q. Q8. How should researchers address discrepancies in reported melting points or thermal properties?

  • Contamination checks : Analyze via differential scanning calorimetry (DSC) to detect polymorphic forms or residual solvents .
  • Method standardization : Ensure consistent heating rates (e.g., 10°C/min) and sample preparation (e.g., finely ground powder) .

Q. Q9. What experimental controls are critical for reproducibility in enzymatic assays involving this compound?

  • Negative controls : Include thiol-free analogs (e.g., 2-acetamido-3-phenylpropanoic acid) to distinguish thioether-specific effects .
  • Redox controls : Use N-acetylcysteine or glutathione to confirm thiol-mediated mechanisms .

Comparaison Avec Des Composés Similaires

Structurally analogous compounds to 2-acetamido-3-(benzylthio)propanoic acid exhibit variations in the thioether-linked substituent, which significantly influence their physicochemical properties, metabolic stability, and biological activities. Below is a detailed comparison:

Structural Analogues and Substituent Effects

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituent Molecular Weight Key Properties/Activities References
This compound Benzylthio (-S-CH₂C₆H₅) 253.32 Detoxification metabolite, biomarker
2-Acetamido-3-(4-(pyridin-2-yl)benzylthio)propanoic acid (m5) 4-(Pyridin-2-yl)benzylthio 331.0 Urinary metabolite of atazanavir; conjugated with N-acetylcysteine
2-Acetamido-3-(2-hydroxy-2-phenylethylthio)propanoic acid (β-mercapturic acid) 2-Hydroxy-2-phenylethylthio ~265 (estimated) Synthesized via N-acetyl-L-cysteine reaction; increased hydrophilicity due to -OH group
2-Acetamido-3-(2,3-dihydroxybenzoylthio)propanoic acid 2,3-Dihydroxybenzoylthio ~285 (estimated) Antioxidant activity; produced by Streptomyces spp.
(S)-2-Acetamido-3-(4-methylbenzoylthio)propanoic acid (SXC 2023) 4-Methylbenzoylthio (-S-CO-C₆H₄-CH₃) 252.22 CNS prodrug; enhances bioavailability via lipophilicity
2-Acetamido-3-(thiophen-2-yl)propanoic acid Thiophen-2-yl (-S-C₄H₃S) 213.25 Heterocyclic sulfur group; potential electronic effects on reactivity
2-Acetamido-3-(4-(tert-butyl)phenyl)propanoic acid 4-(tert-Butyl)phenyl 263.33 Bulky tert-butyl group; improved metabolic stability

Key Observations:

The dihydroxybenzoylthio substituent () introduces two phenolic -OH groups, augmenting antioxidant capacity via radical scavenging .

Biological Activity: Antioxidant Effects: 2-Acetamido-3-(2,3-dihydroxybenzoylthio)propanoic acid () demonstrates significant antioxidant activity, unlike the parent benzylthio compound, highlighting the role of phenolic groups . CNS Targeting: SXC 2023 () leverages a 4-methylbenzoylthio group for enhanced blood-brain barrier penetration, making it effective in treating neurocognitive disorders . Metabolic Pathways: The pyridinylbenzylthio analogue (m5, ) is a metabolite of the antiviral drug atazanavir, indicating substituent-dependent metabolic fate .

Synthetic Accessibility: β-Mercapturic acid () is synthesized via a one-step reaction between N-acetyl-L-cysteine and 2-bromoacetophenone under alkaline conditions, contrasting with the multi-step synthesis required for tert-butyl-substituted analogues .

Propriétés

IUPAC Name

2-acetamido-3-benzylsulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3S/c1-9(14)13-11(12(15)16)8-17-7-10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJUXDERNWYKSIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CSCC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70340041
Record name N-Acetyl-S-benzylcysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70340041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19538-71-7
Record name N-Acetyl-S-benzylcysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70340041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-Acetamido-3-(benzylthio)propanoic acid
2-Acetamido-3-(benzylthio)propanoic acid
2-Acetamido-3-(benzylthio)propanoic acid
2-Acetamido-3-(benzylthio)propanoic acid
2-Acetamido-3-(benzylthio)propanoic acid
2-Acetamido-3-(benzylthio)propanoic acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.